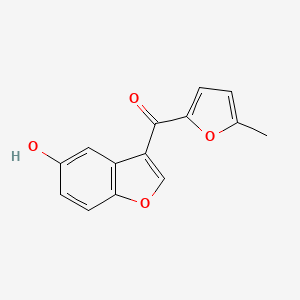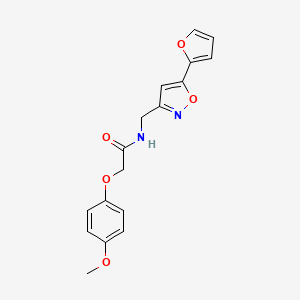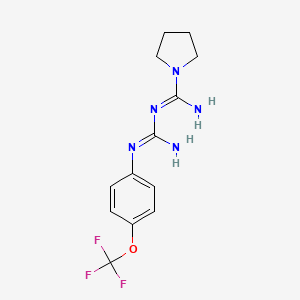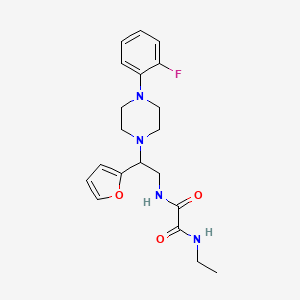
(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone is a heterocyclic compound that combines the structural features of benzofuran and furan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone typically involves the formylation of 5-hydroxybenzofuran derivatives. One common method is the Duff reaction, which introduces a formyl group into the benzofuran ring. The formylated benzofuran is then reacted with 5-methylfuran-2-carboxylic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 5-hydroxybenzofuran-3-carboxylic acid.
Reduction: Reduction of the carbonyl group can produce (5-hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanol.
Substitution: Various substituted derivatives of the original compound can be formed, depending on the reagents and conditions used.
Applications De Recherche Scientifique
(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s ability to undergo electrophilic substitution also allows it to modify biological macromolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxybenzofuran-3-yl)(4-methylsulfanyl-phenyl)methanone: Similar structure but with a methylsulfanyl group instead of a methylfuran ring.
5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanol: The reduced form of the original compound with an alcohol group instead of a carbonyl group.
Uniqueness
(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone is unique due to its combination of benzofuran and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-8-2-4-13(18-8)14(16)11-7-17-12-5-3-9(15)6-10(11)12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMWMLVXPSQLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=COC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,9-dimethyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2561194.png)

![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2561200.png)
![[1-(Difluoromethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)
![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2561205.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2561206.png)

![1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2561209.png)

![N-(4-ethoxyphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2561214.png)
![ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2561217.png)
